3-(4-oxido-1H-imidazol-5-yl)propanoate
Description
Properties
Molecular Formula |
C6H6N2O3-2 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
3-(4-oxido-1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3,11H,1-2H2,(H,7,8)(H,9,10)/p-2 |
InChI Key |
OWVUGOIAIJBQNX-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC(=C(N1)CCC(=O)[O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxido-1H-imidazol-5-yl)propanoate typically involves the reaction of imidazole derivatives with carboxylate precursors under controlled conditions. One common method involves the use of solvo-hydrothermal conditions to facilitate the formation of the desired zwitterionic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale solvo-hydrothermal synthesis, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxido-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The imidazole ring can participate in substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity
-
Antitumor Properties
- Imidazole derivatives have shown promise in anticancer research. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Studies have demonstrated that certain imidazole-based compounds can induce apoptosis in cancer cells, suggesting therapeutic potential .
- Cocrystallization in Drug Formulation
Biochemical Applications
- Enzyme Inhibition
- Antioxidant Activity
Material Science Applications
- Advanced Materials Development
- The unique structural properties of 3-(4-oxido-1H-imidazol-5-yl)propanoate make it suitable for use in advanced materials such as polymers and nanomaterials. Its ability to form stable complexes can enhance the mechanical properties and functionality of materials used in electronics and biomedicine .
Data Table: Summary of Applications
Case Studies
- Cocrystal Formation Study
- Antimicrobial Efficacy Assessment
Mechanism of Action
The mechanism of action of 3-(4-oxido-1H-imidazol-5-yl)propanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
4,4′-bis(2-carboxylatoethyl)-4,4′-bipyridinium: Another zwitterionic compound with similar structural features.
N-[(2S)-2-amino-2-carboxyethyl]-L-glutamate(2-): A tricarboxylic acid dianion with comparable functional groups.
2-amino-4-[5-(2-amino-2-carboxylatoethyl)-2-oxo-1,3-oxazolidin-3-yl]butanoate: A compound with similar carboxylate and amino functionalities.
Uniqueness
3-(4-oxido-1H-imidazol-5-yl)propanoate is unique due to its specific zwitterionic nature and the presence of both carboxylate and imidazole groups. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Q & A
Q. How can the molecular structure of 3-(4-oxido-1H-imidazol-5-yl)propanoate be unambiguously determined using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation requires a combination of techniques:
- X-ray crystallography : Use programs like ORTEP-III (with a graphical interface) to model electron density maps and refine atomic coordinates .
- NMR spectroscopy : Analyze - and -NMR shifts to confirm the imidazole ring substituents and propanoate chain. Compare data with structurally similar compounds, such as 2-hydroxy-3-(4-imidazolyl)propanoic acid .
- Mass spectrometry : Confirm the molecular ion peak at m/z 173.13 (CHNO) and fragmentation patterns .
Q. What are the key synthetic routes for preparing 3-(4-oxido-1H-imidazol-5-yl)propanoate, and how are intermediates purified?
- Methodological Answer :
- Step 1 : Start with imidazole derivatives (e.g., 4,5-dihydro-4-oxo-5-imidazolepropanoate) and oxidize using mild agents like HO to preserve the oxido group .
- Step 2 : Purify intermediates via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitor purity via TLC (R values) or HPLC .
- Step 3 : Confirm final product stability under inert atmospheres (N or Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing tautomeric forms of 3-(4-oxido-1H-imidazol-5-yl)propanoate?
- Methodological Answer :
- Tautomer identification : Use --HMBC NMR to detect proton exchange between N1 and N3 positions in the imidazole ring .
- pH-dependent studies : Analyze UV-Vis spectra at varying pH levels (2–12) to track shifts in λ due to tautomeric equilibria .
- Computational modeling : Compare experimental data with DFT-calculated chemical shifts for 4-oxido vs. 5-oxido tautomers using software like Gaussian .
Q. What experimental design considerations are critical for studying the biological activity of 3-(4-oxido-1H-imidazol-5-yl)propanoate in enzyme inhibition assays?
- Methodological Answer :
- Enzyme selection : Target imidazole-sensitive enzymes (e.g., histidine decarboxylase) and include positive controls (e.g., thiabendazole) .
- Assay conditions : Maintain pH 7.4 (mimicking physiological conditions) and monitor ionic strength effects using buffers like Tris-HCl .
- Data validation : Perform dose-response curves (IC determination) and use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. How can researchers optimize the synthesis of 3-(4-oxido-1H-imidazol-5-yl)propanoate derivatives for enhanced stability?
- Methodological Answer :
- Derivatization strategies : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the imidazole C2 position to stabilize the oxido group .
- Stability testing : Conduct accelerated degradation studies under heat (40–60°C) and UV light, tracking decomposition via LC-MS .
- Protective group chemistry : Use tert-butyloxycarbonyl (Boc) groups during synthesis to shield reactive sites, followed by deprotection with TFA .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported melting points or spectral data for 3-(4-oxido-1H-imidazol-5-yl)propanoate across studies?
- Methodological Answer :
- Comparative analysis : Compile literature data into a table (see example below) and identify outliers.
| Property | Reported Value 1 | Reported Value 2 | Source |
|---|---|---|---|
| Melting Point (°C) | 215–217 | 198–201 | |
| -NMR (δ, ppm) | 8.2 (s, 1H) | 8.5 (s, 1H) |
- Reproduce experiments : Verify purity via elemental analysis and repeat measurements under standardized conditions .
- Consider isomerism : Evaluate if discrepancies arise from tautomeric or stereoisomeric forms .
Methodological Resources
- Spectral databases : PubChem (https://pubchem.ncbi.nlm.nih.gov ) for canonical SMILES and InChI keys .
- Crystallography tools : ORTEP-3 for visualizing X-ray diffraction data .
- Synthetic protocols : Refer to reflux conditions in xylene with chloranil for analogous imidazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
